molecular formula C14H22F3NO7S B13668402 1-tert-Butyl 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,3-dicarboxylate

1-tert-Butyl 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,3-dicarboxylate

Cat. No.: B13668402
M. Wt: 405.39 g/mol
InChI Key: IBRLQDKLRFSZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-Butyl 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,3-dicarboxylate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a piperidine ring substituted with tert-butyl, ethyl, and trifluoromethylsulfonyl groups

Preparation Methods

The synthesis of 1-tert-Butyl 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,3-dicarboxylate involves multiple steps, including the introduction of tert-butyl and ethyl groups onto the piperidine ring, followed by the addition of the trifluoromethylsulfonyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-tert-Butyl 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

1-tert-Butyl 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,3-dicarboxylate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into target molecules.

    Biology: The compound may be used in biochemical studies to investigate the effects of trifluoromethylsulfonyl groups on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,3-dicarboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethylsulfonyl group is known to participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The molecular pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar compounds to 1-tert-Butyl 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)piperidine-1,3-dicarboxylate include other piperidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their reactivity and applications. Examples of similar compounds include:

Properties

Molecular Formula

C14H22F3NO7S

Molecular Weight

405.39 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl 4-(trifluoromethylsulfonyloxy)piperidine-1,3-dicarboxylate

InChI

InChI=1S/C14H22F3NO7S/c1-5-23-11(19)9-8-18(12(20)24-13(2,3)4)7-6-10(9)25-26(21,22)14(15,16)17/h9-10H,5-8H2,1-4H3

InChI Key

IBRLQDKLRFSZDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CCC1OS(=O)(=O)C(F)(F)F)C(=O)OC(C)(C)C

Origin of Product

United States

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